molecular formula C20H16BrN3O3S2 B2883452 N-(4-bromophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260921-34-3

N-(4-bromophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2883452
CAS RN: 1260921-34-3
M. Wt: 490.39
InChI Key: QLMFIGRGZUZPGU-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide” is a chemical compound. It is a derivative of pyrazoline . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Molecular Structure Analysis

The molecular structures of similar derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Synthetic Routes and Chemical Properties

Research on pyrimidine derivatives, including thieno[3,2-d]pyrimidines, focuses on their synthesis and chemical properties. Studies detail various synthetic routes to create pyrimidine derivatives with specific functional groups, aiming to explore their biological activities and potential therapeutic applications. For instance, the synthesis of 2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates and their subsequent reactions to form thiazolo[3,2-a]pyrimidines demonstrates the versatility of pyrimidine chemistry in generating compounds with potential biological activity (Youssef & Amin, 2012).

Pharmacological Applications

Anti-inflammatory and Analgesic Activities

Compounds derived from pyrimidine structures have been evaluated for their anti-inflammatory and analgesic activities. Research has identified certain derivatives that exhibit significant anti-inflammatory and analgesic effects, suggesting their potential for developing new therapeutic agents in pain and inflammation management (Sondhi et al., 2009).

Anticonvulsant Effects

Thieno[3,2-d]pyrimidine derivatives have also been studied for their anticonvulsant properties. The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have shown moderate anticonvulsant activity, highlighting the potential for further development in epilepsy treatment (Severina et al., 2020).

Antimicrobial and Anticancer Activities

Several studies have focused on the antimicrobial and anticancer activities of pyrimidine derivatives. Novel thienopyrimidine linked rhodanine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, showing promising results against various bacterial and fungal strains (Kerru et al., 2019). Additionally, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and assessed for their antitumor activity, with some compounds exhibiting potent effects against human cancer cell lines (Hafez & El-Gazzar, 2017).

Mechanism of Action

While the mechanism of action for this specific compound is not available, similar compounds have shown various biological and pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

properties

IUPAC Name

N-(4-bromophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S2/c21-13-3-5-14(6-4-13)22-17(25)12-24-16-8-11-29-18(16)19(26)23(20(24)27)9-7-15-2-1-10-28-15/h1-6,8,10-11,16,18H,7,9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOSJDVMEHVWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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